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molecular formula C7H16ClNO2 B2940733 4-(Hydroxymethyl)-4-azepanol hydrochloride CAS No. 884535-16-4

4-(Hydroxymethyl)-4-azepanol hydrochloride

Cat. No. B2940733
M. Wt: 181.66
InChI Key: JXKCNQFCMQPUBN-UHFFFAOYSA-N
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Patent
US07557112B2

Procedure details

A solution of tert-butanol of N-methylmorpholine-N-oxide and osmium tetroxide was added to a mixture of 1-benzyl-4-methyleneazepane hydrochloride and THF-water and stirred at room temperature for 24 hours. Then the reaction solution was processed with 4M hydrochloric acid (HCl)-ethyl acetate (EtOAc) solution to give 1-benzyl-4-(hydroxymethyl)azepane-4-ol hydrochloride. 10% palladium carbon was added to a solution of EtOH of the obtained 1-benzyl-4-(hydroxymethyl)azepane-4-ol hydrochloride and stirred for six hours at room temperature under the hydrogen atmosphere to give 4-(hydroxymethyl)azepane-4-ol hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-benzyl-4-(hydroxymethyl)azepane-4-ol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].C([N:9]1[CH2:15][CH2:14][CH2:13][C:12]([CH2:17][OH:18])([OH:16])[CH2:11][CH2:10]1)C1C=CC=CC=1.[H][H]>[C].[Pd].CCO>[ClH:1].[OH:18][CH2:17][C:12]1([OH:16])[CH2:13][CH2:14][CH2:15][NH:9][CH2:10][CH2:11]1 |f:0.1,3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
1-benzyl-4-(hydroxymethyl)azepane-4-ol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1CCC(CCC1)(O)CO
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.OCC1(CCNCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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